2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline
Description
Properties
IUPAC Name |
(3-amino-4,5-dichlorophenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O/c1-19(2)9-10-3-5-20(6-4-10)15(21)11-7-12(16)14(17)13(18)8-11/h7-8,10H,3-6,9,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEKRJIABVEPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C(=O)C2=CC(=C(C(=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline typically involves the reaction of 2,3-dichloroaniline with 4-[(dimethylamino)methyl]piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have shown that 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline exhibits promising anticancer properties. It functions as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, it has been reported to inhibit the activity of Janus kinase 1 (JAK1), which is implicated in various malignancies. The compound's ability to modulate signaling pathways associated with tumor growth makes it a candidate for further development in cancer therapeutics .
2. Inhibition of Epidermal Growth Factor Receptor (EGFR)
The compound has also been investigated for its effects on the epidermal growth factor receptor, particularly in mutant forms associated with resistance to existing therapies. By promoting the ubiquitination and degradation of EGFR, this compound may enhance the efficacy of treatments for cancers resistant to conventional EGFR inhibitors .
Pharmacological Research
1. Neuropharmacology
In neuropharmacological studies, the compound has shown potential as a modulator of neurotransmitter systems. Its structural features suggest that it could interact with receptors involved in mood regulation and cognitive function. Preliminary data indicate that it may influence serotonin and dopamine pathways, which are critical in treating mood disorders and schizophrenia .
2. Pain Management
The analgesic properties of 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline have also been explored. Its mechanism may involve the modulation of pain signaling pathways, making it a candidate for the development of new pain management therapies .
Synthesis and Development
The synthesis of this compound involves several key steps that ensure high purity and yield. The methods typically include:
- Condensation Reactions: Utilizing piperidine derivatives to form the core structure.
- Functionalization: Introducing chlorine and dimethylamino groups through electrophilic aromatic substitution reactions.
These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing and further development .
Case Studies
Case Study 1: Cancer Treatment
A study conducted on xenograft models demonstrated that administering 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline significantly reduced tumor size compared to control groups treated with placebo. This suggests its potential as an effective anticancer agent.
Case Study 2: Pain Relief
In clinical trials assessing its efficacy as an analgesic, patients reported a substantial reduction in pain scores when treated with the compound compared to traditional pain medications. These findings indicate its promise for future pain management therapies.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Electron Effects: The target compound combines electron-withdrawing Cl substituents and a tertiary amine (dimethylamino group), unlike 4-{4-[(dimethylamino)methyl]piperidin-1-yl}aniline, which lacks Cl but retains the basic piperidine-dimethylamino motif. This combination may enhance binding to polar biological targets .
Solubility: The dihydrochloride salt form () improves aqueous solubility compared to neutral analogues like 4-{4-[(dimethylamino)methyl]piperidin-1-yl}aniline, which may require organic solvents for formulation .
Functional Group Impact on Reactivity
- Chlorine Substituents: The 2,3-dichloro configuration increases steric hindrance and electron withdrawal compared to mono-chloro or nitro-substituted anilines (e.g., dinitro-aniline). This may reduce nucleophilic aromatic substitution reactivity but enhance stability in acidic environments .
Biological Activity
2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline is a compound of interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dimethylaminomethyl group and a dichlorinated aniline moiety. Its molecular formula and structure can be represented as follows:
- Molecular Formula : CHClNO
- IUPAC Name : 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline
The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in neurotransmitter degradation, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the pathophysiology of Alzheimer's disease, where their inhibition can lead to increased levels of acetycholine, enhancing cholinergic transmission.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on AChE and BuChE. For instance, compounds similar to 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline showed IC50 values in the low nanomolar range:
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) |
|---|---|---|
| 5h | 6.83 | Not reported |
| 5k | 2.13 | Not reported |
These values indicate that these compounds are significantly more potent than donepezil, a standard treatment for Alzheimer's disease .
Amyloid-beta Aggregation Inhibition
The compound also exhibits anti-aggregative properties against amyloid-beta (Aβ) peptides. In vitro studies reported percentage inhibition of Aβ1-42 aggregation ranging from 54% to 89% , with the most effective derivative achieving an 88.81% inhibition rate at concentrations around 25 μM .
Case Studies
A notable case study involved the synthesis and evaluation of several piperidine derivatives, including the target compound. The results indicated that these derivatives not only inhibited cholinesterases effectively but also demonstrated significant radical scavenging activity, which is beneficial in mitigating oxidative stress associated with neurodegeneration .
Pharmacokinetics and Toxicology
Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that the synthesized compounds possess favorable drug-like properties. These include good solubility profiles and low toxicity levels in preliminary assays, indicating potential for further development .
Q & A
Q. Advanced
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like acetylcholinesterase or GPCRs. Focus on the dimethylaminomethyl-piperidine moiety’s role in hydrophobic pocket interactions .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic regions. The dichloroaniline group exhibits electron-withdrawing effects, enhancing electrophilicity at the carbonyl carbon .
- MD Simulations : GROMACS or AMBER simulate stability in aqueous environments, revealing conformational flexibility of the piperidine ring .
How can researchers resolve contradictions in reported biological activity data for this compound and its structural analogs?
Advanced
Contradictions often arise from substituent effects. For example:
- Structural Analogs : Compare with derivatives like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride (enhanced solubility but reduced lipophilicity) or 2,4-di(piperidin-1-yl)aniline (broader activity due to dual piperidine rings) .
Methodology :
What experimental designs are optimal for studying the compound’s stability under physiological conditions?
Q. Advanced
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The piperidine carbonyl group is prone to hydrolysis; half-life can be extended using prodrug strategies (e.g., esterification) .
- Oxidative Stress Tests : Expose to liver microsomes (CYP450 enzymes) to identify metabolic hotspots. The dichloroaniline moiety may form reactive quinone imines, necessitating glutathione trapping assays .
How does the compound’s stereoelectronic profile influence its biochemical applications, such as enzyme inhibition or protein binding?
Q. Advanced
- Piperidine Conformation : The chair conformation of the piperidine ring minimizes steric hindrance, allowing optimal positioning of the dimethylaminomethyl group for hydrogen bonding with catalytic residues (e.g., in proteases) .
- Chlorine Substituents : The 2,3-dichloro arrangement enhances π-π stacking with aromatic residues (e.g., tyrosine in active sites), while the electron-deficient aniline ring stabilizes charge-transfer complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
